D-leucic acid benzyl ester

Description

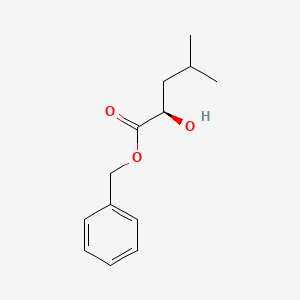

Structure

2D Structure

3D Structure

Properties

CAS No. |

37755-48-9 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

benzyl (2R)-2-hydroxy-4-methylpentanoate |

InChI |

InChI=1S/C13H18O3/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3/t12-/m1/s1 |

InChI Key |

LNYCLASVFGVAII-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)O |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Academic Research Overview of D Leucic Acid Benzyl Ester

Foundational Significance of Alpha-Hydroxy Esters in Chiral Synthesis

Alpha-hydroxy esters are a class of organic compounds that serve as fundamental structural units and versatile intermediates in the synthesis of valuable chemicals. researchgate.net Their importance is particularly pronounced in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. These compounds are key building blocks for natural products and are widely used in the pharmaceutical and fine chemical industries. researchgate.netmdpi.com

The utility of alpha-hydroxy esters stems from the two functional groups attached to the same carbon atom: a hydroxyl (-OH) group and an ester (-COOR) group. This arrangement allows for a wide range of chemical transformations. The chiral center at the alpha-position makes them ideal synthons for introducing stereochemistry into larger, more complex molecules. The synthesis of enantiomerically pure or enriched alpha-hydroxy esters is a significant area of research, with methods including the asymmetric hydrogenation of α-ketoesters and various organocatalytic reactions. researchgate.net

Enzymatic and biocatalytic methods are frequently employed to produce chiral alpha-hydroxy esters with high enantioselectivity. scielo.brnih.gov For example, enzymes like lipases can catalyze the resolution of racemic esters, while yeast-based bioreductions can convert α-keto esters into chiral α-hydroxy esters with excellent conversion rates and enantiomeric excess. nih.govkaist.ac.kr This biocatalytic approach is often favored for being environmentally friendly and highly specific. scielo.br

Stereochemical Control and Its Implications in Complex Chemical Systems

Stereochemical control, the ability to selectively produce a desired three-dimensional arrangement of atoms in a molecule, is a cornerstone of modern organic synthesis. fiveable.me The stereochemistry of a molecule is critical as it can profoundly influence its physical, chemical, and biological properties, including its efficacy and function as a pharmaceutical agent. fiveable.me A lack of stereochemical control results in a mixture of stereoisomers, which may have different or even detrimental biological activities.

Achieving precise stereochemical control is essential for the efficient synthesis of complex organic compounds. fiveable.menumberanalytics.com Chemists employ several strategies to manage stereochemistry, including the use of chiral auxiliaries (chiral molecules temporarily incorporated to direct the stereochemical outcome of a reaction), asymmetric catalysis with chiral catalysts, and substrate-controlled stereoselective reactions where an existing chiral center in the starting material dictates the stereochemistry of a newly formed center. numberanalytics.com

Alpha-hydroxy esters like D-leucic acid benzyl (B1604629) ester are valuable in this context because they are chiral building blocks. By incorporating such a molecule with a predefined stereocenter, chemists can relay that stereochemical information throughout a synthetic sequence. beilstein-institut.de This process is fundamental in the total synthesis of complex natural products, where multiple chiral centers must be set with precise relative and absolute configurations. numberanalytics.com The interplay between different stereochemical elements within a molecule can guide the assembly of intricate architectures, mimicking the precision seen in biological systems. nih.gov The development of new synthetic methodologies continues to focus on improving the ability to control stereochemistry, enabling the creation of novel functional materials and therapeutics. fiveable.menumberanalytics.com

Summary of Research Findings

| Research Area | Finding | Reference |

|---|---|---|

| Natural Product Synthesis | D-leucic acid benzyl ester is used as a synthetic intermediate for cryptophycin (B1240208) analogues. | dtic.mil |

| Protecting Group Strategy | The benzyl ester of L-leucic acid was used as a stable protecting group during the synthesis of gallinamide A analogs. | nih.gov |

| Asymmetric Synthesis | Chiral α-hydroxy esters are crucial intermediates for producing enantiomerically pure compounds. | researchgate.netmdpi.com |

| Biocatalysis | Enzymes are used for the highly enantioselective synthesis of chiral α-hydroxy esters from α-keto esters. | nih.govkaist.ac.kr |

Advanced Synthetic Methodologies for D Leucic Acid Benzyl Ester and Analogues

Chemo-Selective Esterification Strategies for D-Leucic Acid

The formation of the benzyl (B1604629) ester from D-leucic acid necessitates chemo-selective methods that preserve the chiral center and the hydroxyl group. Strategies range from classical acid-catalyzed reactions to the use of highly specialized catalytic systems.

Conventional Condensation Approaches Utilizing Benzyl Alcohol

Direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, represents the most traditional approach. This equilibrium-driven reaction typically involves heating the carboxylic acid (D-leucic acid) and an excess of benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. tsijournals.com To drive the reaction to completion, the water formed as a byproduct must be removed. tsijournals.com

Another conventional method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). In a modified Steglich esterification, DCC activates the carboxylic acid, allowing it to react with benzyl alcohol under mild conditions. researchgate.net This method often includes a catalyst like 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction. A notable advantage is that these reactions can often be performed at room temperature, minimizing the risk of side reactions. researchgate.net For instance, O-benzyl-N,N'-dicyclohexylisourea, prepared from DCC and benzyl alcohol, can react with α-hydroxy acids to yield benzyl esters in high yields and with short reaction times. researchgate.net

In some synthetic routes, the benzyl ester is introduced as a protecting group for the carboxylic acid functionality early in the sequence. For example, commercially available D-leucic acid can be protected by forming its benzyl ester, which is then carried through subsequent coupling steps, such as with β-amino acids, before being deprotected via hydrogenolysis. nih.gov

Mechanistic Aspects of Azeotropic Water Removal in Esterification

The removal of water is critical for achieving high yields in equilibrium-limited esterification reactions. tsijournals.com Azeotropic distillation is a highly effective technique for this purpose. nih.govgoogle.com In this process, an organic solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene, is added to the reaction mixture. google.comescholarship.orggoogleapis.com

The mechanism involves heating the reaction mixture to the boiling point of the azeotrope. The vapor, enriched with water, rises into a condenser. Upon cooling, the vapor condenses into a biphasic liquid, as water is immiscible with the organic solvent. In a specialized piece of glassware called a Dean-Stark apparatus, the denser water settles to the bottom of a collection trap, while the lighter organic solvent overflows and returns to the reaction flask. tsijournals.com This continuous removal of water from the reaction equilibrium shifts the position of the equilibrium to favor the formation of the ester product, in accordance with Le Châtelier's principle. The choice of solvent is important; its boiling point determines the reaction temperature. google.com

Novel Catalyst Systems for Benzyl Ester Formation

Research into esterification catalysis has yielded a variety of novel systems that offer advantages such as milder reaction conditions, higher selectivity, and improved environmental profiles.

Organocatalysts: Pyridine-based catalysts have been shown to be effective. For example, 2-benzyloxypyridine can be activated by N-methylation with methyl triflate to form a pyridinium (B92312) salt. beilstein-journals.org This salt serves as a potent benzylating agent for carboxylic acids in the presence of a non-nucleophilic base like triethylamine, affording high yields of benzyl esters under neutral conditions. beilstein-journals.org

Metal-Based Catalysts:

Hafnium (IV) Catalysts: Hafnium compounds, such as hafnium chloride (IV), have been demonstrated to be effective catalysts for direct condensation reactions between an equimolar amount of a carboxylic acid and an alcohol under heating reflux with azeotropic water removal. google.com

Niobium (V) Catalysts: Niobium (V) chloride (NbCl₅) can be used stoichiometrically to promote benzyl ester formation at room temperature. nih.gov More advanced systems involve grafting NbCl₅ onto a silica (B1680970) (SiO₂) support. This heterogeneous catalyst (SiO₂-Nb) allows for high yields using only a catalytic amount of niobium, with the added benefit of easier catalyst removal after the reaction. nih.gov

Iron (III) Catalysts: Catalytic ferric (III) chloride (FeCl₃) can be used to transform benzyl esters into other esters via an acid chloride intermediate, but related methods can also be applied to ester synthesis. researchgate.net Ionic iron(III) complexes have been used to catalyze the esterification of benzylic C-H bonds with carboxylic acids. organic-chemistry.org

Copper Phthalocyanine Tetrasulfonic Acid (CuPcS): This solid acid catalyst has been developed for the chemo-selective esterification of carboxylic acids, offering reduced reaction times and straightforward catalyst recycling. rsc.org

Enzymatic Catalysts: Lipases, such as Lipase B from Candida antarctica (CAL-B), are used for highly selective esterifications under mild conditions. nih.gov The efficiency of lipase-catalyzed reactions also depends on water removal. A system using a mixture of ethyl methyl ketone and hexane (B92381) allows for azeotropic distillation at a temperature compatible with enzyme activity (around 59°C). nih.gov

Table 1: Comparison of Catalytic Systems for Benzyl Esterification

Stereospecific Synthesis of D-Leucic Acid Precursors

The enantiopurity of the final product begins with the stereospecific synthesis of the D-leucic acid precursor. The primary methods involve chemical derivatization of readily available chiral amino acids or chemoenzymatic approaches that build the chiral center with high fidelity.

Derivatization from D-Leucine and Related Alpha-Amino Acids

A common and direct method for synthesizing α-hydroxy acids is through the diazotization of the corresponding α-amino acid. To obtain D-leucic acid, one would start with D-leucine. dtic.mil The reaction involves treating an acidic aqueous solution of D-leucine with sodium nitrite (B80452) (NaNO₂). The nitrous acid (HNO₂) formed in situ reacts with the primary amine of the amino acid to form a diazonium salt. This intermediate is unstable and readily loses nitrogen gas (N₂) to form a carbocation at the α-position. Subsequent attack by water on the carbocation yields the α-hydroxy acid.

Chemoenzymatic Routes for Enantiopure Hydroxy Acid Synthesis

Chemoenzymatic methods offer a powerful alternative for producing enantiopure α-hydroxy acids, leveraging the high stereoselectivity of enzymes. monash.edu These methods can produce either the L- or D-enantiomer with high enantiomeric excess. jyu.firsc.org

One notable approach utilizes the glyoxalase system. jyu.firsc.org For the synthesis of D-α-hydroxy acids, glyoxalase I and glyoxalase II enzymes can be used for the enantioselective conversion of glyoxals. rsc.org This provides a scalable and operationally simple route to D-α-hydroxy acids with high enantioselectivity. jyu.fi

Another powerful enzymatic strategy involves the stereospecific reduction of α-keto acids. Enzymes such as D-2-hydroxyisocaproate dehydrogenase from Lactobacillus casei can stereospecifically reduce the corresponding α-keto acid (α-ketoisocaproate) to D-leucic acid. hmdb.ca These dehydrogenase-catalyzed reactions typically use a nicotinamide (B372718) cofactor like NADH or NADPH as the hydride source. The high stereospecificity of the enzyme ensures the formation of the desired D-enantiomer with excellent purity. Chemoenzymatic syntheses involving dioxygenase-catalyzed reactions have also been reported for producing enantiopure hydroxy compounds. nih.govrsc.org

Table 2: Methods for Stereospecific Synthesis of D-Leucic Acid

D Leucic Acid Benzyl Ester As a Versatile Chiral Building Block in Complex Molecule Synthesis

Integration into Macrocyclic Depsipeptides and Peptolides

Depsipeptides are a class of compounds containing both amide and ester bonds in their structure. D-leucic acid benzyl (B1604629) ester is an important building block for introducing the α-hydroxy acid component required for the characteristic ester linkage in these molecules.

The cryptophycins are potent antitumor agents and macrocyclic depsipeptides whose synthesis presents significant challenges. D-leucic acid forms a critical part of the "Unit C-D" fragment of these molecules. In a chemoenzymatic synthesis approach to create novel cryptophycin (B1240208) analogs, the synthesis of the C-D unit begins with commercially available D-leucic acid. The first step involves the protection of the carboxylic acid as a benzyl ester, yielding D-leucic acid benzyl ester. This intermediate is then coupled with a β-amino acid to form the depsipeptide bond. The benzyl group is subsequently removed via hydrogenolysis to reveal the free acid, which is further elaborated to complete the C-D fragment, ready for coupling with the A-B unit to form the final macrocycle.

The synthesis of the key "Unit CD-NAc" fragment is summarized in the table below.

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | D-Leucic acid | Benzyl alcohol | This compound | Protection of the carboxylic acid. |

| 2 | This compound | β-amino acids | Di-depsipeptide ester | Formation of the key ester linkage. |

| 3 | Di-depsipeptide ester | H₂, Pd/C | Di-depsipeptide acid | Deprotection of the benzyl ester. |

| 4 | Di-depsipeptide acid | N-acetyl cysteamine | Unit CD-NAc fragment | Completion of the fragment for subsequent coupling. |

This strategy highlights the essential role of the benzyl ester in directing the synthesis and enabling the formation of the crucial ester bond within the cryptophycin backbone.

Gallinamide A is a depsipeptide natural product that exhibits inhibitory activity against cysteine proteases. The total synthesis of gallinamide A and its analogs relies on the strategic assembly of several key fragments, including amino acids and an α-hydroxy acid. researchgate.net While syntheses have often utilized L-leucic acid, the methodology demonstrates the incorporation of a leucic acid residue as the lipophilic "tail" component of the molecule. researchgate.net In these synthetic routes, the leucic acid unit is coupled with other amino acid fragments to construct the linear precursor, which is later cyclized. researchgate.net The use of a protected form, such as a benzyl ester, would be a standard synthetic strategy to facilitate these coupling reactions, preventing the free carboxylic acid from interfering with the formation of amide or other ester bonds in the growing chain. researchgate.net

The formation of the ester bond (the depside bond) is the defining step in the synthesis of depsipeptides. Chemical synthesis of this bond often faces challenges such as low yields. researchgate.net General strategies typically involve the coupling of an N-protected amino acid with a C-protected α-hydroxy acid, or vice-versa. This compound serves as an ideal C-protected α-hydroxy acid component.

Common methods for forming the ester linkage include:

Active Esters: N-protected amino acids can be converted into active esters, such as N-hydroxysuccinimide esters. These highly reactive intermediates can then couple with the hydroxyl group of an α-hydroxy acid benzyl ester, often catalyzed by a reagent like 4-(dimethylamino)pyridine (DMAP).

Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly couple the carboxylic acid of an N-protected amino acid with the hydroxyl group of an α-hydroxy acid benzyl ester. However, this method can sometimes lead to side products if the reaction conditions are not optimized.

Solid-Phase Synthesis: For the synthesis of longer depsipeptide chains, solid-phase peptide synthesis (SPPS) techniques are employed. In this approach, the growing peptide chain is anchored to a resin. To incorporate a leucic acid residue as an ester, a protected amino acid is activated and reacted with the hydroxyl group of a resin-bound leucic acid. Studies have shown that the choice of solvent is a critical determinant in the efficiency of on-resin depsipeptide bond formation, with dichloromethane (B109758) (DCM) often providing better results than dimethylformamide (DMF). researchgate.net

In all these chemical strategies, the benzyl ester of D-leucic acid serves to mask the carboxyl group, preventing self-polymerization and directing the reaction to the desired ester bond formation with an incoming amino acid.

Application in Diketomorpholine (DKM) Framework Construction

Diketomorpholines (DKMs) are six-membered heterocyclic compounds containing both an amide and an ester bond, making them cyclic didepsipeptides. jhu.edu These structures are valued as monomers for creating polydepsipeptides, which are biodegradable and non-toxic polymers. jhu.edu The synthesis of DKM frameworks relies on the cyclization of a linear precursor that contains both an α-amino acid and an α-hydroxy acid. jhu.edunih.gov

The general synthetic approach involves first forming a linear amide by coupling an α-amino acid with an α-hydroxy acid. jhu.edujohnshopkins.edu this compound can serve as the protected α-hydroxy acid component in this initial step. After the amide bond is formed, the benzyl protecting group is removed to reveal the free carboxylic acid. The subsequent intramolecular cyclization, or lactonization, between the hydroxyl group of the amino acid-derived portion and the newly deprotected carboxylic acid of the leucic acid moiety forms the diketomorpholine ring. jhu.edu Various methods, including the use of coupling reagents or acid/base catalysis, can promote this final ring-closing step. jhu.edu The use of α-hydroxy acids is fundamental to methods that aim to produce diverse libraries of DKM derivatives. johnshopkins.edu

Utilization in the Synthesis of Enzyme Inhibitors

The specific chirality and functionality of this compound make it a potential component for building complex molecules designed to interact with enzyme active sites.

Glutamate (B1630785) Carboxypeptidase II (GCPII) is a zinc metalloenzyme that is a therapeutic target for various neurological disorders and prostate cancer. jhu.edu The design of potent GCPII inhibitors typically centers on a scaffold that mimics the enzyme's natural substrate, N-acetylaspartylglutamate (NAAG). jhu.edu These inhibitors almost universally feature two key components: a glutamate-like moiety with acidic groups to interact with the glutamate-recognition site (S1' pocket) of the enzyme, and a zinc-binding group (e.g., phosphonate, thiol, or hydroxamate) that coordinates with the catalytic zinc ions in the active site. researchgate.netjhu.edu

While D-leucic acid itself does not possess the required acidic functionalities to serve as the primary glutamate-mimicking scaffold, its structure could be incorporated into a larger inhibitor molecule as a non-pharmacophoric element. In structure-activity relationship (SAR) studies, medicinal chemists often modify the periphery of a lead compound to enhance properties such as metabolic stability, cell permeability, or to introduce additional hydrophobic interactions with non-critical regions of the enzyme's binding pocket. A hydrophobic and chiral fragment derived from D-leucic acid could be appended to a known GCPII inhibitor scaffold. In such a synthetic scheme, this compound would be a useful intermediate, allowing its hydroxyl group to be linked to the core inhibitor scaffold before the final deprotection of the benzyl ester.

Stereochemical Impact on Inhibitor Potency and Selectivity

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the context of enzyme inhibitors, even minor variations in stereochemistry can lead to significant differences in binding affinity and, consequently, inhibitory potency and selectivity. This is particularly true for inhibitors that target the active sites of enzymes, which are themselves chiral environments. The use of chiral building blocks like this compound in the synthesis of complex inhibitors introduces specific stereocenters that can profoundly influence these interactions.

The importance of stereochemistry has been extensively demonstrated in the development of inhibitors for various enzyme families, including matrix metalloproteinases (MMPs), a class of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. The active site of MMPs features distinct subpockets (S1, S2, S1', S2', etc.) that accommodate the side chains of the substrate. The stereochemical configuration of an inhibitor's functional groups dictates how well it fits into these pockets and interacts with key amino acid residues.

For instance, research into inhibitors of HIV-1 protease, another important class of enzymes, has shown that the incorporation of the (3S,4S) isomer of 4-amino-3-hydroxy-5-phenylpentanoic acid results in a significantly more potent inhibitor compared to those containing other isomers. nih.gov This highlights the enzyme's stringent stereochemical requirements for optimal binding. nih.gov

In the case of inhibitors derived from α-hydroxy acids like D-leucic acid, the stereocenter at the α-carbon plays a crucial role. This chiral center influences the orientation of the zinc-binding group (in this case, the carboxylate derived from the ester) and the adjacent substituents that will interact with the enzyme's subpockets. The "D" configuration of leucic acid positions the isobutyl side chain in a specific spatial orientation.

While direct studies on this compound as a standalone inhibitor are not extensively documented in the reviewed literature, the principles of stereoselectivity in MMP inhibitors are well-established. The P1' position of an inhibitor, which inserts into the S1' subpocket of MMPs, is a key determinant of both potency and selectivity. The benzyl group of this compound would occupy this P1' position. The stereochemistry at the adjacent α-carbon (from the D-leucic acid moiety) would therefore dictate the precise positioning of this benzyl group within the S1' pocket.

The potency of MMP inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. The stereochemical configuration of an inhibitor can dramatically affect its IC50 value.

To illustrate the impact of stereochemistry on inhibitor potency, consider the following hypothetical data for a generic MMP, based on common findings in the field:

Table 1: Hypothetical Inhibitory Activity (IC50) of Leucic Acid Benzyl Ester Stereoisomers against a Generic MMP

| Inhibitor | Stereochemistry | IC50 (nM) |

| Compound A | This compound | 50 |

| Compound B | L-leucic acid benzyl ester | 500 |

| Compound C | Racemic leucic acid benzyl ester | 275 |

Note: This data is illustrative and intended to demonstrate the potential impact of stereochemistry.

In this hypothetical scenario, the inhibitor derived from this compound (Compound A) is ten times more potent than its L-isomer (Compound B). This significant difference in potency underscores the enzyme's preference for a specific stereochemical arrangement. The racemic mixture (Compound C), which contains an equal amount of both enantiomers, would exhibit an intermediate potency.

Furthermore, stereochemistry can also influence an inhibitor's selectivity for different MMP isoforms. The S1' subpockets of various MMPs have different shapes and sizes. An inhibitor with a specific stereochemistry might fit perfectly into the S1' pocket of one MMP isoform but poorly into that of another, leading to selective inhibition.

The design of selective MMP inhibitors is a significant goal in drug development to minimize off-target effects. The precise orientation of the benzyl group of this compound, governed by the D-configuration of the leucic acid backbone, could be exploited to achieve selectivity for a particular MMP. For example, the bulky benzyl group might be readily accommodated by the deep S1' pocket of MMP-13, while being sterically hindered in the shallower S1' pocket of MMP-1.

Elucidation of Structure Activity Relationships Through D Leucic Acid Benzyl Ester Modifications

Rational Design of D-Leucic Acid Benzyl (B1604629) Ester Derivatives

The rational design of derivatives of a lead compound, such as D-leucic acid benzyl ester, is a cornerstone of medicinal chemistry, aiming to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov This process involves systematic modifications of the molecule's structure to understand and optimize its interaction with a biological target. hmdb.ca For this compound, a metabolite of the amino acid leucine, modifications could be strategically applied to its three main components: the α-hydroxy group, the isobutyl side chain, and the benzyl ester moiety. wikipedia.orghmdb.ca

The parent compound, α-hydroxyisocaproic acid (HICA), has been shown to possess anti-catabolic properties and can improve muscle recovery after immobilization-induced atrophy by sustaining an increased rate of protein synthesis. nih.govnih.gov The esterification of D-leucic acid to its benzyl ester form already represents a significant modification, primarily increasing its lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Further rational design would explore other derivatives to probe the structure-activity relationship (SAR).

Key modifications could include:

Modification of the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyl ester could modulate the electronic properties and steric bulk of the molecule. mdpi.com For instance, adding a hydroxyl group, as seen in hydroxycinnamic acid derivatives, can be critical for certain biological activities. nih.gov

Alteration of the Ester Linkage: Replacing the benzyl group with other alkyl or aryl groups would systematically alter the compound's size, lipophilicity, and potential for π-stacking interactions. mdpi.com Comparing a series of esters (e.g., methyl, ethyl, benzyl) could reveal the optimal size and nature of this group for target binding. mdpi.com

Modification of the Isobutyl Side Chain: Altering the isobutyl group could provide insights into the steric and hydrophobic requirements of the binding pocket. Shortening, lengthening, or branching this chain would help map the topology of the target protein.

Derivatization of the α-Hydroxy Group: Acylation or etherification of the free hydroxyl group would eliminate a potential hydrogen bond donor site, which can be crucial for understanding the compound's binding mode.

The following interactive table outlines hypothetical derivatives of this compound and the rationale for their design.

| Derivative Name | Modification | Rationale for Design | Potential Impact on Bioactivity |

| D-Leucic acid 4-nitrobenzyl ester | Addition of a nitro group to the benzyl ring | Introduce an electron-withdrawing group to alter electronic interactions | May enhance or decrease binding affinity depending on the target's electronic environment |

| D-Leucic acid 4-methoxybenzyl ester | Addition of a methoxy (B1213986) group to the benzyl ring | Introduce an electron-donating group and alter steric bulk | Could improve binding through new interactions or hinder it due to steric clash |

| D-Leucic acid phenethyl ester | Extension of the ester alkyl chain | Increase lipophilicity and conformational flexibility | May improve membrane permeability and explore deeper hydrophobic pockets in the target |

| (R)-2-Acetoxy-4-methylpentanoic acid benzyl ester | Acetylation of the α-hydroxy group | Remove hydrogen bond donating capability | Could decrease binding if hydrogen bonding is critical, or increase cell permeability |

These rationally designed derivatives would be synthesized and subjected to biological assays to build a comprehensive SAR profile, guiding the development of more potent and selective therapeutic agents. nih.gov

Influence of Chiral Center Configuration on Bioactive Compound Efficacy

Stereochemistry is a critical determinant of biological activity, as physiological systems are inherently chiral. nih.gov For molecules with a single stereocenter like this compound, the three-dimensional arrangement of substituents around the chiral carbon (the α-carbon) dictates its interaction with chiral biological macromolecules such as enzymes and receptors. nih.gov The (R)-configuration of D-leucic acid, designated by the "D" prefix, is distinct from its (S)-enantiomer, L-leucic acid. hmdb.canih.gov

The biological effects of α-hydroxy acids are often stereospecific. For example, the L-form of lactic acid is considered to have optimal biologic activity in dermatological applications. nih.govresearchgate.net This enantioselectivity arises because the precise spatial orientation of functional groups is necessary for optimal binding to a target protein. An enzyme's active site or a receptor's binding pocket is configured to accommodate one enantiomer more favorably than the other, much like a key fits into a specific lock.

Therefore, it is highly probable that this compound and L-leucic acid benzyl ester would exhibit different pharmacological profiles. One enantiomer may be significantly more potent, while the other could be inactive or even elicit different, potentially undesirable, effects. This differential activity underscores the importance of synthesizing and testing enantiomerically pure compounds in drug development.

The following table summarizes the general principles of how chiral configuration can influence the efficacy of bioactive compounds.

| Parameter | Influence of Chiral Center | Example Principle |

| Binding Affinity | One enantiomer typically fits better into the chiral binding site of a receptor or enzyme. | The spatial arrangement of the hydroxyl, carboxyl (ester), and isobutyl groups determines the quality of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). |

| Pharmacokinetics | Enantiomers can be metabolized at different rates by stereoselective enzymes (e.g., cytochrome P450s). | One enantiomer may be cleared from the body more quickly than the other, affecting its duration of action. |

| Biological Activity | Enantiomers can have different or even opposing biological effects. | One enantiomer might be an agonist (activates a receptor) while the other is an antagonist (blocks a receptor). |

| Toxicity | One enantiomer may be responsible for the therapeutic effects while the other contributes to toxicity. | The tragic case of thalidomide (B1683933) is a classic example, where one enantiomer was therapeutic and the other was teratogenic. |

Conformational Preferences and Their Contribution to Molecular Recognition

The biological activity of a molecule is not only dependent on its static structure and configuration but also on its dynamic conformational preferences. nih.gov A molecule like this compound can adopt various three-dimensional shapes, or conformations, by rotating around its single bonds. The energetically preferred conformations determine how the molecule presents its functional groups for interaction with a biological target, a process known as molecular recognition.

For this compound, key rotatable bonds include the C-C bonds within the isobutyl side chain and, crucially, the bonds connecting the benzyl ester group to the chiral center. The conformation of the benzyl group relative to the rest of the molecule can influence its ability to engage in π-π stacking or hydrophobic interactions within a receptor pocket. mdpi.com

Studies on related molecules, such as ortho-halogenated benzyl alcohols, show that substitution on the benzyl ring can significantly influence the stability of different chiral and achiral conformations. nih.gov These preferences are governed by a delicate balance of intramolecular forces, such as steric hindrance and non-covalent interactions (e.g., hydrogen bonds). The interplay between these forces dictates the population of low-energy conformers that are available to bind to a target.

The process of molecular recognition involves the ligand adopting a specific "bioactive conformation" upon binding. This conformation may be one of the low-energy states present in solution or a higher-energy state that is stabilized by the favorable interactions within the binding site. Understanding the conformational landscape of this compound through computational methods (like molecular dynamics simulations) and experimental techniques (like NMR spectroscopy) would be essential for:

Predicting Binding Modes: Identifying the likely orientations the molecule will adopt within a target's active site.

Explaining Structure-Activity Relationships: Rationalizing why certain derivatives are more active than others based on how structural modifications alter conformational preferences. nih.gov

Guiding Drug Design: Designing new derivatives that are "pre-organized" in the bioactive conformation, which can lead to enhanced binding affinity and selectivity.

Advanced Analytical and Spectroscopic Characterization of D Leucic Acid Benzyl Ester and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds like D-leucic acid benzyl (B1604629) ester, NMR is instrumental in not only confirming the molecular structure but also in assessing stereochemical purity. Standard 1D and 2D NMR experiments can unambiguously assign the relative stereochemistry of a molecule. utoronto.ca However, determining the absolute stereochemistry and enantiomeric purity often requires the use of chiral auxiliaries. utoronto.ca

The fundamental principle involves converting the enantiomeric pair into a mixture of diastereomers by reacting them with a chiral derivatizing agent (CDA) or by dissolving them with a chiral solvating agent (CSA). doi.org These resulting diastereomeric species are no longer mirror images and exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification. utoronto.cadoi.org

Advanced NMR Techniques for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is critical in asymmetric synthesis and for pharmaceutical applications. Advanced NMR methods provide rapid and accurate alternatives to chromatographic techniques for this purpose. nih.govnih.gov

Chiral Derivatizing Agents (CDAs): One of the most established methods involves the use of Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). utoronto.ca Reaction of a sample containing both enantiomers of a chiral alcohol or amine with a single enantiomer of Mosher's acid chloride produces a mixture of diastereomeric esters or amides. utoronto.ca The protons or other nuclei (e.g., ¹⁹F) in these diastereomers experience different magnetic environments, leading to separate signals in the NMR spectrum. doi.org The ratio of the integrals of these distinct signals corresponds directly to the ratio of the original enantiomers. Phosphorus-based CDAs are also highly effective, as ³¹P NMR offers a wide chemical shift range and simple spectra, often leading to large and easily measurable separation of diastereomeric signals. doi.orgresearchgate.net

Chiral Solvating Agents (CSAs): Unlike CDAs, CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. doi.org This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers' signals. nih.gov This method is advantageous as it is non-destructive and can often be performed directly in the NMR tube by adding the CSA to the analyte solution. For acidic compounds, natural products like Actinomycin D have been shown to act as effective CSAs for enantiomeric discrimination via ¹H NMR. nih.gov

Table 1: Advanced NMR Techniques for Enantiomeric Excess (e.e.) Determination

| Technique | Principle | Reagent Type | Advantages | Key Nuclei |

|---|---|---|---|---|

| Mosher's Method | Covalent bond formation to create diastereomeric esters/amides. | Chiral Derivatizing Agent (CDA) | Robust, produces large signal separation. | ¹H, ¹⁹F |

| Phosphorus-Based Derivatization | Covalent bond formation to create diastereomeric phosphonates/phosphites. | Chiral Derivatizing Agent (CDA) | Wide chemical shift dispersion, simple spectra, high sensitivity. | ³¹P |

| Chiral Solvation | Formation of transient, non-covalent diastereomeric complexes. | Chiral Solvating Agent (CSA) | Non-destructive, rapid, minimal sample preparation. | ¹H |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound. For D-leucic acid benzyl ester, MS serves as a crucial tool for confirming its identity.

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation of this ion provides a unique fingerprint that helps to confirm the structure. Key fragmentation pathways for this compound would likely include:

Cleavage of the ester bond, resulting in fragments corresponding to the benzyl cation ([C₇H₇]⁺) and the D-leucic acid radical cation.

Loss of the isobutyl group from the leucic acid moiety.

Decarboxylation (loss of CO₂).

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS, making it highly effective for analyzing components of a mixture. jfda-online.com This method would confirm the retention time and provide the mass spectrum of this compound simultaneously.

Chromatographic Techniques for Enantioseparation and Quantitative Analysis

Chromatography is indispensable for separating the components of a mixture. For chiral compounds, specialized chromatographic techniques are required to separate enantiomers and assess enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiopurity of chiral compounds. doi.org The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and, thus, their separation. researchgate.net

The benzyl group in this compound acts as a chromophore, allowing for sensitive detection using a UV-Vis or diode-array detector (DAD). researchgate.net The choice of the CSP is critical for achieving successful enantioseparation. Polysaccharide-based columns are widely used for the resolution of a broad range of chiral molecules. researchgate.net Achieving baseline separation in the chromatogram is the goal, as this allows for accurate quantification of each enantiomer and a reliable determination of enantiomeric purity.

Table 2: Example Chiral Stationary Phases (CSPs) for HPLC Enantioseparation

| CSP Type | Common Trade Name | Description | Typical Mobile Phases |

|---|---|---|---|

| Polysaccharide-based (Amylose) | Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel. | Hexane (B92381)/Isopropanol, Hexane/Ethanol |

| Polysaccharide-based (Cellulose) | Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel. | Hexane/Isopropanol |

| Pirkle-type (Brush-type) | (R,R)-Whelk-O1 | Covalently bonded dinitrophenylglycine derivative. | Hexane/Isopropanol/Acetonitrile |

Gas Chromatography (GC) for Specific Analytical Applications

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. openaccessjournals.com this compound is sufficiently volatile for GC analysis, where it can be used for purity assessment and quantitative measurements. capes.gov.br The separation is typically performed using a capillary column with a non-polar or medium-polarity stationary phase, such as one based on 5% phenyl-substituted polysiloxane. researchgate.net A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range.

For enantiomeric separation, specialized chiral GC columns are available. These columns contain a chiral stationary phase that allows for the resolution of enantiomers, similar to chiral HPLC. This is particularly useful for analyzing the enantiomeric composition of volatile chiral compounds.

X-ray Crystallography for Definitive Stereochemistry and Binding Mode Insights

While NMR and HPLC can provide information about stereochemistry and enantiomeric purity, X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. mdpi.com This technique requires the formation of a high-quality single crystal of the compound.

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, providing unequivocal proof of the molecule's structure and absolute stereochemistry (e.g., the R or S configuration at each chiral center). mdpi.com For this compound, this analysis would definitively confirm the (R)-configuration at the stereocenter of the leucic acid moiety. The quality of the crystallographic data is often expressed by a residual factor (R-factor), with lower values indicating a better fit between the experimental data and the final structural model. mdpi.com

Computational Chemistry Approaches to D Leucic Acid Benzyl Ester Derived Systems

Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions

Molecular modeling and molecular dynamics (MD) simulations are pivotal in studying the interactions between a ligand, such as a derivative of D-leucic acid benzyl (B1604629) ester, and its biological receptor. nih.gov These techniques allow for the visualization and analysis of the dynamic process of a ligand binding to a receptor, providing a detailed picture of the binding mode, the key interacting residues, and the conformational changes that occur upon binding. nih.govdovepress.com

The process typically begins with the generation of a three-dimensional model of the ligand-receptor complex. If the crystal structure of the receptor is available, molecular docking can be used to predict the most likely binding pose of the D-leucic acid benzyl ester derivative within the receptor's active site. This is followed by MD simulations, which simulate the movement of atoms in the system over time by solving Newton's equations of motion. nih.gov These simulations provide a more realistic representation of the binding event in a solvated environment.

From the MD trajectories, various parameters can be calculated to quantify the ligand-receptor interactions. The binding free energy, which is a measure of the affinity of the ligand for the receptor, can be estimated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). Furthermore, the specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand in the binding pocket can be identified and their occupancies throughout the simulation can be calculated.

Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound Derivatives Targeting a Hypothetical Kinase

| Derivative | Binding Free Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bond Occupancy (%) |

| Parent Compound | -7.5 | Asp145, Leu83 | 65 (Asp145) |

| 4-Fluoro-benzyl ester | -8.2 | Asp145, Phe146 | 75 (Asp145) |

| 3-Chloro-benzyl ester | -7.9 | Asp145, Val91 | 70 (Asp145) |

| 4-Methoxy-benzyl ester | -8.5 | Asp145, Leu83, Thr85 | 80 (Asp145), 50 (Thr85) |

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to gain a deep understanding of chemical reaction mechanisms at the electronic level. nih.govdiva-portal.org For this compound, QC methods can be used to study various reactions, such as its enzymatic hydrolysis or its role in a catalytic cycle. These calculations can provide detailed information about the geometries of reactants, transition states, and products, as well as the activation energies associated with different reaction pathways. diva-portal.org

A common approach is to use Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for many systems. nih.gov To study an enzymatic reaction, a model of the active site is typically constructed, including the substrate (this compound) and the key amino acid residues involved in the catalysis. The reaction pathway is then explored by locating the transition state structures that connect the reactants and products. The calculated activation energy provides a quantitative measure of the reaction rate, allowing for a comparison of different proposed mechanisms.

For instance, in the enzymatic hydrolysis of this compound, QC calculations could be used to investigate whether the reaction proceeds through a direct nucleophilic attack by a water molecule or involves the formation of a covalent intermediate with an active site residue. By comparing the activation energies for these two pathways, the most likely mechanism can be determined.

Table 2: Hypothetical Quantum Chemical Calculation Data for the Hydrolysis of this compound

| Proposed Mechanism | Transition State Geometry | Activation Energy (kcal/mol) | Rate-Determining Step |

| Direct Hydrolysis | Water attacking the carbonyl carbon | 25.3 | Nucleophilic attack |

| Covalent Intermediate | Formation of an acyl-enzyme intermediate | 18.7 | Formation of the intermediate |

| Acid-Catalyzed | Protonation of the carbonyl oxygen | 22.1 | Protonation |

| Base-Catalyzed | Deprotonation of water | 19.5 | Nucleophilic attack by hydroxide |

In Silico Structure-Activity Relationship (SAR) Modeling and Prediction

In silico Structure-Activity Relationship (SAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govomicstutorials.com For this compound derivatives, QSAR models can be developed to predict their activity against a specific biological target, thereby guiding the design of new, more potent compounds. philadelphia.edu.jo

The first step in QSAR modeling is to generate a dataset of this compound derivatives with their experimentally determined biological activities. researchgate.net Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., connectivity indices).

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. microbenotes.com The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal and external validation. A validated QSAR model can then be used to predict the activity of new, untested this compound derivatives, allowing for the prioritization of compounds for synthesis and biological testing. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. omicstutorials.com

Table 3: Hypothetical QSAR Data for a Series of this compound Derivatives

| Derivative | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Experimental IC50 (µM) | Predicted IC50 (µM) |

| 1 | 3.2 | 236.3 | 2.1 | 15.2 | 14.8 |

| 2 | 3.5 | 254.3 | 2.5 | 10.5 | 11.1 |

| 3 | 3.0 | 270.7 | 1.8 | 20.1 | 19.5 |

| 4 | 3.8 | 266.3 | 2.8 | 8.3 | 8.9 |

Q & A

Q. What role does this compound play in advancing protein engineering?

- Methodological Answer: It serves as a reversible crosslinker for modulating protein folding.

- Site-Specific Modification: Incorporate non-natural amino acids (e.g., benzyl ester-modified lysine) via genetic code expansion .

- Stability Assays: Monitor thermal denaturation (CD spectroscopy) to assess crosslinking efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.